molecular formula C7H16OSi B2948881 (1,1-Dimethylsilolan-3-yl)methanol CAS No. 104120-94-7

(1,1-Dimethylsilolan-3-yl)methanol

Cat. No.: B2948881
CAS No.: 104120-94-7
M. Wt: 144.289
InChI Key: XOYKICWMGGPWHT-UHFFFAOYSA-N
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Description

(1,1-Dimethylsilolan-3-yl)methanol is an organosilicon compound with the molecular formula C7H16OSi. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structural features, which include a silolan ring and a methanol group. The presence of silicon in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylsilolan-3-yl)methanol typically involves the reaction of silane precursors with methanol under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethylsilolan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into silane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.

    Substitution: Various nucleophiles, such as halides or amines; reactions are performed in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized silane compounds with different substituents.

Scientific Research Applications

(1,1-Dimethylsilolan-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1-Dimethylsilolan-3-yl)methanol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with organic and inorganic molecules, facilitating its incorporation into complex chemical structures. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its potential as a drug delivery agent or therapeutic compound.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dimethylsilolan-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1,1-Dimethylsilolan-3-yl)propane: Contains a propane group, differing in the length of the carbon chain.

    (1,1-Dimethylsilolan-3-yl)butanol: Features a butanol group, providing different physical and chemical properties.

Uniqueness

(1,1-Dimethylsilolan-3-yl)methanol is unique due to its specific combination of a silolan ring and a methanol group. This structure imparts distinct reactivity and stability, making it suitable for a variety of applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

(1,1-dimethylsilolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-9(2)4-3-7(5-8)6-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYKICWMGGPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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